molecular formula C4H10Cl3RuS B13781781 Ruthenium, trichloro(1,1'-thiobis(ethane))- CAS No. 68630-81-9

Ruthenium, trichloro(1,1'-thiobis(ethane))-

Cat. No.: B13781781
CAS No.: 68630-81-9
M. Wt: 297.6 g/mol
InChI Key: FEEGLEYHWJCISN-UHFFFAOYSA-K
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Description

Ruthenium, trichloro(1,1’-thiobis(ethane))- is a coordination compound featuring ruthenium in the +3 oxidation state. This compound is known for its unique structure, where ruthenium is coordinated with three chlorine atoms and a bidentate ligand, 1,1’-thiobis(ethane). It is often used in various research and industrial applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ruthenium, trichloro(1,1’-thiobis(ethane))- typically involves the reaction of ruthenium trichloride with 1,1’-thiobis(ethane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reactants to achieve high yields.

Types of Reactions:

    Oxidation: Ruthenium, trichloro(1,1’-thiobis(ethane))- can undergo oxidation reactions, where the ruthenium center is oxidized to higher oxidation states.

    Reduction: The compound can also be reduced, typically involving the reduction of the ruthenium center to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where the chlorine atoms or the 1,1’-thiobis(ethane) ligand can be replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are often used.

    Substitution: Ligand exchange reactions can be facilitated by using various ligands such as phosphines, amines, or other sulfur-containing ligands.

Major Products:

    Oxidation: Higher oxidation state ruthenium complexes.

    Reduction: Lower oxidation state ruthenium complexes.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Ruthenium, trichloro(1,1’-thiobis(ethane))- has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for its therapeutic properties, particularly in cancer treatment.

    Industry: Utilized in the development of advanced materials and as a precursor for other ruthenium-based compounds.

Mechanism of Action

The mechanism of action of Ruthenium, trichloro(1,1’-thiobis(ethane))- involves its interaction with biological molecules. The ruthenium center can coordinate with DNA, proteins, and other cellular components, leading to the disruption of cellular processes. This interaction often results in the generation of reactive oxygen species, which can induce apoptosis in cancer cells.

Comparison with Similar Compounds

    Ruthenium trichloride: A simpler compound with ruthenium coordinated to three chlorine atoms.

    Ruthenium, trichloro(1,1’-dithiobis(ethane))-,: where the ligand contains two sulfur atoms instead of one.

Uniqueness: Ruthenium, trichloro(1,1’-thiobis(ethane))- is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other ruthenium complexes. The presence of the sulfur-containing ligand enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

68630-81-9

Molecular Formula

C4H10Cl3RuS

Molecular Weight

297.6 g/mol

IUPAC Name

ethylsulfanylethane;ruthenium(3+);trichloride

InChI

InChI=1S/C4H10S.3ClH.Ru/c1-3-5-4-2;;;;/h3-4H2,1-2H3;3*1H;/q;;;;+3/p-3

InChI Key

FEEGLEYHWJCISN-UHFFFAOYSA-K

Canonical SMILES

CCSCC.[Cl-].[Cl-].[Cl-].[Ru+3]

Origin of Product

United States

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